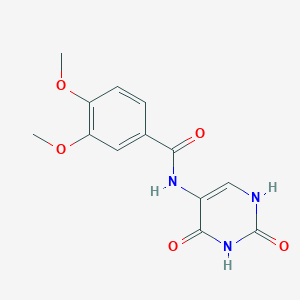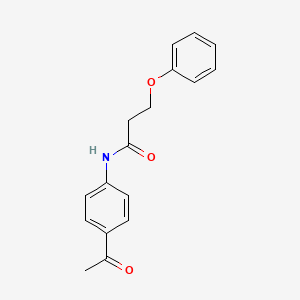![molecular formula C20H18ClN5O B5567712 N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often involves several key steps including Williamson synthesis, reductive amination, amine formylation, and cyclization. For example, the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one demonstrates the complexity and the conditions required for these processes to occur (Dongyue Xin, 2003).
Molecular Structure Analysis
The molecular structure of compounds like "N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" is confirmed through various analytical techniques including elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods provide detailed information on the molecular structure and the spatial arrangement of atoms within the compound (Abdullah M. Asiri, Salman A. Khan, M. Rasul, 2010).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, Schiff base formation is a common reaction involving the condensation of substituted amine with an aldehyde or ketone. The reactivity of the triazole ring also plays a crucial role in the compound's chemical behavior (K. Sancak et al., 2007).
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding and Tautomerism
Research on Schiff bases, which share a resemblance in structural complexity to the query compound, highlights the significance of intramolecular hydrogen bonding and tautomerism in determining the chemical behavior and reactivity of complex molecules. These properties are crucial for designing molecules with specific electronic and structural characteristics, which can be applied in catalysis, sensor development, and material science (Nazır et al., 2000).
Synthesis of Triazole Derivatives
The synthesis and functionalization of 1,2,4-triazole derivatives, as explored by Xin (2003), are relevant for developing novel pharmaceuticals, agrochemicals, and organic materials. The methodologies for synthesizing such compounds, including cyclization and substitution reactions, are applicable for designing molecules with desired biological or physical properties (Xin, 2003).
Metal-Ligand Complexes for Catalysis
The study of tridentate ligand complexes with lanthanides demonstrates the application of complex molecules in catalysis, particularly in enhancing selectivity and efficiency for specific reactions. This research is indicative of how the query compound might be used to develop novel catalysts with applications in industrial and synthetic chemistry (Caravan et al., 1995).
Antimicrobial Activities
Investigations into the antimicrobial activities of triazole derivatives reveal the potential medicinal applications of structurally complex molecules. These studies are crucial for discovering new drugs and therapeutic agents, suggesting that the query compound could have applications in developing new antimicrobial treatments (Bektaş et al., 2010).
Ligand Complexes in Water
The research on water-soluble ligand complexes offers insights into the environmental and biological applications of complex molecules. Such studies are important for understanding the interactions of these molecules in aqueous environments, which is essential for their application in water treatment, biological imaging, and drug delivery systems (Caravan & Orvig, 1997).
Eigenschaften
IUPAC Name |
(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-15-10-17(6-7-19(15)21)27-9-8-25-12-16(11-24-26-13-22-23-14-26)18-4-2-3-5-20(18)25/h2-7,10-14H,8-9H2,1H3/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHPTDZJPQOMSR-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)
![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)